Pentasodium diethylenetriaminepentaacetate
Pentasodium diethylenetriaminepentaacetate
Brand Name:
Vulcanchem
CAS No.:
140-01-2
VCID:
VC21016056
InChI:
InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);
SMILES:
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula:
C14H23N3NaO10
Molecular Weight:
416.34 g/mol
Pentasodium diethylenetriaminepentaacetate
CAS No.: 140-01-2
Cat. No.: VC21016056
Molecular Formula: C14H23N3NaO10
Molecular Weight: 416.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140-01-2 |
|---|---|
| Molecular Formula | C14H23N3NaO10 |
| Molecular Weight | 416.34 g/mol |
| IUPAC Name | pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
| Standard InChI | InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
| Standard InChI Key | HVLGAHRQYRRROV-UHFFFAOYSA-N |
| SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator